molecular formula C12H12O5 B13476539 5-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

5-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No.: B13476539
M. Wt: 236.22 g/mol
InChI Key: IAHCNTBOZIJNGX-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to a dihydrobenzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the compound can be synthesized via a series of steps including esterification, cyclization, and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification of phenolic precursors, followed by cyclization under controlled temperature and pressure conditions. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(Methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxycarbonyl)furan-2-carboxylic acid: Another compound with a methoxycarbonyl group, but with a furan ring instead of a benzopyran ring.

    3-Bromo-5-(methoxycarbonyl)phenylboronic acid: Contains a methoxycarbonyl group and a boronic acid group attached to a phenyl ring.

Uniqueness

5-(Methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to its specific structural features, including the dihydrobenzopyran ring and the presence of both methoxycarbonyl and carboxylic acid groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

5-methoxycarbonyl-3,4-dihydro-1H-isochromene-1-carboxylic acid

InChI

InChI=1S/C12H12O5/c1-16-12(15)9-4-2-3-8-7(9)5-6-17-10(8)11(13)14/h2-4,10H,5-6H2,1H3,(H,13,14)

InChI Key

IAHCNTBOZIJNGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCOC2C(=O)O

Origin of Product

United States

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